Loratadine-d4

- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.

- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.

Vue d'ensemble

Description

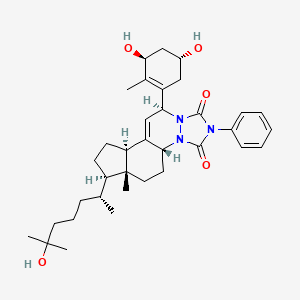

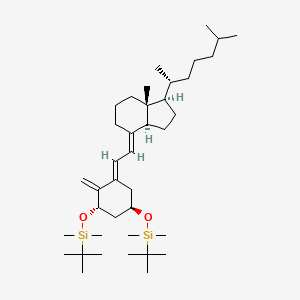

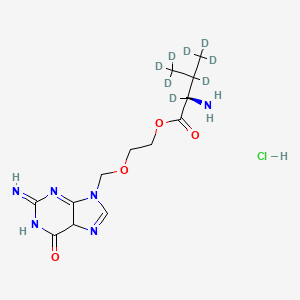

Loratadine-d4, also known as Loratidine-d4, is a stable isotope of Loratadine . It is used as an internal standard for the quantification of Loratadine . Loratadine is a non-sedating antihistamine that acts as a selective inverse agonist of peripheral histamine H1 receptors . It is used to treat allergy symptoms, including runny or stuffy nose, sneezing, watery eyes, and itching of the eyes, nose, or throat .

Synthesis Analysis

The synthesis of this compound involves complex processes. The determination of the crystal structure of the metastable form II of Loratadine was reported using a combination of low-resolution 3D electron diffraction data and density functional theory .Molecular Structure Analysis

The molecular structure of this compound is similar to that of Loratadine, with the difference being the presence of deuterium . The crystal structure of Loratadine was determined using 3D electron diffraction data and density functional theory .Chemical Reactions Analysis

This compound, like Loratadine, acts as a selective inverse agonist of peripheral histamine H1 receptors . It has been shown to inhibit the release of leukotriene C4 and histamine from rodent mast cells .Physical and Chemical Properties Analysis

This compound shares similar physical and chemical properties with Loratadine. Metastable polymorphs of Loratadine typically display higher solubility than their thermodynamically stable counterparts, while having dissimilar mechanical and biopharmaceutical properties .Applications De Recherche Scientifique

Applications pharmaceutiques

La loratadine est un antihistaminique couramment utilisé pour soulager les symptômes des allergies {svg_1} {svg_2}. Elle présente une perméabilité élevée mais une faible solubilité dans des conditions physiologiques {svg_3} {svg_4}. Pour surmonter le problème de faible solubilité, les scientifiques ont synthétisé et caractérisé deux phases cristallines multi-composants de la loratadine avec de l'acide oxalique {svg_5} {svg_6}. Il s'agit d'un cocristal acide-base (CAB) de Lor-Oxa 1:1 (Lor-Oxa CAB) et d'un cocristal monohydraté Lor-Oxa 2:1 (Lor-Oxa hydrate) {svg_7} {svg_8}. Les deux cocristaux ont présenté une solubilité et un taux de dissolution intrinsèque (IDR) améliorés par rapport à la loratadine et une stabilité physique adéquate {svg_9} {svg_10}. Le taux de dissolution intrinsèque du Lor-Oxa CAB est 95 fois supérieur à celui de la loratadine, ce qui en fait un candidat prometteur pour le développement de formulations de comprimés {svg_11} {svg_12}.

Effets antinéoplasiques dans le cancer du poumon

La loratadine a été associée à un meilleur pronostic et exerce des effets antinéoplasiques par l'intermédiaire d'une communication croisée apoptotique et pyroptotique dans le cancer du poumon {svg_13}. Cette étude fournit de précieux renseignements qui pourraient élargir les options thérapeutiques et contribuer au développement de nouvelles stratégies pour les patients atteints de cancer du poumon {svg_14}.

Mécanisme D'action

Target of Action

Loratadine-d4 primarily targets the H1 histamine receptors . These receptors play a crucial role in allergic reactions. When allergies occur, histamine is released and binds to these receptors, causing symptoms such as sneezing, itching, and inflammation .

Mode of Action

This compound acts as a selective inverse agonist for peripheral histamine H1-receptors . It intervenes by blocking the binding of histamine to these receptors, effectively halting the allergic reaction . This interaction with its targets results in the alleviation of allergy symptoms .

Biochemical Pathways

This compound affects the histamine-mediated allergic response pathway . By blocking the H1 histamine receptors, it prevents the activation of this pathway, thereby reducing the release of pro-inflammatory cytokines and chemokines . This leads to a decrease in the downstream effects of the allergic response, such as inflammation and the associated symptoms .

Pharmacokinetics

This compound exhibits almost 100% bioavailability when administered orally . It is extensively metabolized in the liver via CYP2D6- and 3A4-mediated pathways . The elimination half-life of this compound is approximately 8 hours, while its active metabolite, desloratadine, has a half-life of 27 hours . About 40% of the drug is excreted as conjugated metabolites into urine, with a similar amount excreted into the feces .

Orientations Futures

The future directions of Loratadine-d4 are likely to be influenced by the ongoing research and development in the field of antihistamines. As a stable isotope of Loratadine, this compound could be used in various research studies to better understand the pharmacokinetics and pharmacodynamics of Loratadine .

Analyse Biochimique

Biochemical Properties

Loratadine-d4 plays a significant role in biochemical reactions. It interacts with various enzymes, proteins, and other biomolecules . The kinetic analysis of this compound metabolism involves measuring the disappearance rate of the parent compound (this compound) and the production rate of its major metabolite .

Cellular Effects

The effects of this compound on various types of cells and cellular processes are significant. It influences cell function, including impacts on cell signaling pathways, gene expression, and cellular metabolism .

Molecular Mechanism

This compound exerts its effects at the molecular level. It involves binding interactions with biomolecules, enzyme inhibition or activation, and changes in gene expression .

Temporal Effects in Laboratory Settings

Over time, the effects of this compound in laboratory settings change. This includes information on the product’s stability, degradation, and any long-term effects on cellular function observed in in vitro or in vivo studies .

Dosage Effects in Animal Models

The effects of this compound vary with different dosages in animal models. This includes any threshold effects observed in these studies, as well as any toxic or adverse effects at high doses .

Metabolic Pathways

This compound is involved in various metabolic pathways. It interacts with enzymes or cofactors and can also affect metabolic flux or metabolite levels .

Transport and Distribution

This compound is transported and distributed within cells and tissues. This includes any transporters or binding proteins that it interacts with, as well as any effects on its localization or accumulation .

Subcellular Localization

The subcellular localization of this compound and any effects on its activity or function are significant. This includes any targeting signals or post-translational modifications that direct it to specific compartments or organelles .

Propriétés

| 1. Design of the Synthesis Pathway: The synthesis pathway for Loratadine-d4 involves the introduction of four deuterium atoms into the Loratadine molecule. This can be achieved through a series of reactions that involve the use of deuterated reagents. The general approach involves the synthesis of a deuterated intermediate, which is then used in a subsequent reaction to form the final product. 2. Starting Materials: - Loratadine - Deuterated reagents such as deuterated acetic anhydride (D6-Ac2O), deuterated methanol (CD3OD), and deuterated hydrogen gas (D2) 3. Reaction: Step 1: Synthesis of Loratadine-d4 intermediate - Loratadine is reacted with deuterated acetic anhydride (D6-Ac2O) and deuterated methanol (CD3OD) in the presence of a catalyst such as p-toluenesulfonic acid (PTSA) to form the deuterated intermediate. - The reaction is carried out under reflux conditions for several hours to ensure complete conversion of the starting materials. - The deuterated intermediate is then purified by column chromatography to remove any impurities. Step 2: Reduction of intermediate to form Loratadine-d4 - The deuterated intermediate is then reacted with deuterated hydrogen gas (D2) in the presence of a catalyst such as palladium on carbon (Pd/C) to form Loratadine-d4. - The reaction is carried out under high pressure and high temperature conditions to ensure complete reduction of the intermediate. - The final product is then purified by recrystallization to obtain pure Loratadine-d4. Overall, the synthesis pathway for Loratadine-d4 involves the use of deuterated reagents to introduce four deuterium atoms into the Loratadine molecule. The process involves the synthesis of a deuterated intermediate, which is then reduced to form the final product. The use of deuterated reagents ensures that the deuterium atoms are incorporated into the molecule in a specific manner, resulting in a highly pure and specific product. | |

Numéro CAS |

381727-27-1 |

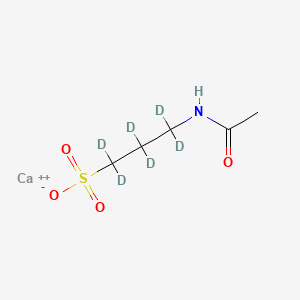

Formule moléculaire |

C22H19D4ClN2O2 |

Poids moléculaire |

386.91 |

Pureté |

98% by HPLC; 98% atom D |

Numéros CAS associés |

79794-75-5 (unlabelled) |

Synonymes |

4-(8-Chloro-5,6-dihydro-11H-benzo[5,6]cyclohepta[1,2-b]pyridin-11-ylidene)-1-piperidinecarboxylic Acid-d5, Ethyl Ester |

Étiquette |

Loratadine |

Origine du produit |

United States |

Avertissement et informations sur les produits de recherche in vitro

Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.